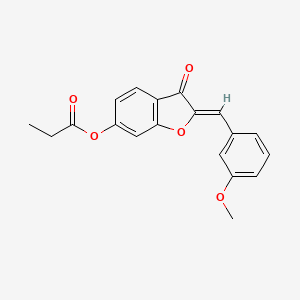

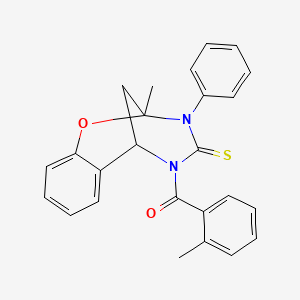

![molecular formula C26H25N5O4 B2841687 乙酸2-(8-(3,5-二甲基苯基)-1-甲基-2,4-二氧杂-7-苯基-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)酯 CAS No. 886896-29-3](/img/no-structure.png)

乙酸2-(8-(3,5-二甲基苯基)-1-甲基-2,4-二氧杂-7-苯基-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Again, without specific information, it’s hard to provide a detailed molecular structure analysis. The compound likely has a complex 3D structure due to the presence of the purine ring and multiple attached groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the ethyl acetate group could potentially undergo hydrolysis, and the phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .科学研究应用

离子液体催化

离子液体,如 1-乙基-3-甲基咪唑乙酸盐 ([EMIM]OAc),已被用作超声波辐射下合成三取代咪唑的温和且有效的催化剂。此方法具有避免有害催化剂和在室温下高产率的优点,这可能与所讨论的复杂分子的合成或改性有关 (Hongjun Zang 等,2010)。

结构分析

对相关化合物的晶体结构的研究,如阿齐沙坦甲酯乙酸乙酯半水合物,提供了对分子构象的见解,这可能有助于理解复杂有机分子的行为。结构分析可以通过阐明结构与功能之间的关系来指导新药或材料的开发 (Zhengyi Li 等,2015)。

受体上的配体活性

对人腺苷受体配体的研究,如 2-苯基咪唑[2,1-i]嘌呤-5-酮,探索了构效关系,揭示了特定位置的修饰如何影响亲和力和选择性。此类研究对于开发针对特定受体的治疗剂至关重要 (V. Ozola 等,2003)。

合成和生物活性

对新型化合物的合成和抗菌活性评估,如对 2-羟基-6-甲基-7-(芳基氨基)-1,7-二氢嘌呤-8-酮的研究,突出了复杂有机分子在促进新型抗菌剂开发中的潜力。此类研究证明了化学合成在发现具有生物活性的化合物中的重要性 (Pratibha Sharma 等,2004)。

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system followed by the addition of the ethyl 2-bromoacetate to the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system to form the final product.", "Starting Materials": [ "2-amino-3,5-dimethylbenzoic acid", "phenylglyoxal", "methyl isobutyrylacetate", "ethyl 2-bromoacetate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system", "a. Dissolve 2-amino-3,5-dimethylbenzoic acid (1.0 g, 6.2 mmol) and phenylglyoxal (1.5 g, 9.3 mmol) in methyl isobutyrylacetate (10 mL) and add triethylamine (1.5 mL, 10.6 mmol).", "b. Heat the reaction mixture at 120°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography using ethyl acetate/hexane (1:1) as the eluent to obtain the pure product as a yellow solid (0.8 g, 50%).", "Step 2: Addition of ethyl 2-bromoacetate to the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system", "a. Dissolve the 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one (0.5 g, 1.2 mmol) in dry ethanol (10 mL).", "b. Add ethyl 2-bromoacetate (0.3 g, 1.5 mmol) and triethylamine (0.3 mL, 2.1 mmol) to the reaction mixture.", "c. Heat the reaction mixture at reflux for 24 hours under nitrogen atmosphere.", "d. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "e. Extract the product with ethyl acetate (3 x 50 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "g. Purify the crude product by column chromatography using ethyl acetate/hexane (1:1) as the eluent to obtain the pure product as a white solid (0.3 g, 40%)." ] } | |

CAS 编号 |

886896-29-3 |

产品名称 |

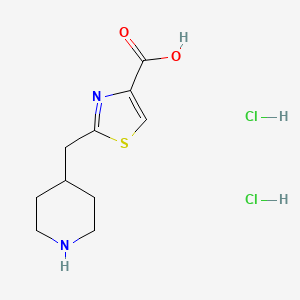

ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

分子式 |

C26H25N5O4 |

分子量 |

471.517 |

IUPAC 名称 |

ethyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-9-7-6-8-10-18)31(25)19-12-16(2)11-17(3)13-19/h6-14H,5,15H2,1-4H3 |

InChI 键 |

SREKQRBXXMKAAR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide](/img/structure/B2841613.png)

![3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2841618.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2841625.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2841627.png)